molecular formula C17H21NO6S3 B2502075 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide CAS No. 2034334-24-0

4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

Cat. No.: B2502075
CAS No.: 2034334-24-0
M. Wt: 431.54
InChI Key: MQWGJBJKNNASQT-UHFFFAOYSA-N
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Description

4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C17H21NO6S3 and its molecular weight is 431.54. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The compound is involved in the formation of various heterocyclic compounds. For example, reactions of N-sulfonylalkylamines with ynamines lead to the formation of 2H-1,2-thiazete 1,1-dioxides and other heterocycles (Tornus et al., 1995). Additionally, thiophene 1,1-dioxides can be synthesized with different substituents, impacting their optoelectronic properties (Tsai et al., 2013).

Chemical Reactivity and Transformations

The compound exhibits varied chemical reactivity. It undergoes regioselective cycloaddition with benzonitrile oxide (Albini et al., 1982), and the 3,4-dimethoxybenzyl moiety has been used as an N-protecting group in 1,2-thiazetidine 1,1-dioxides (Grunder-Klotz & Ehrhardt, 1991). Unexpected solid-state photochemistry of related compounds has also been observed (Resendiz et al., 2008).

Application in Organic and Medicinal Chemistry

This compound finds applications in organic and medicinal chemistry. Novel substituted 1,5-benzothiazepines containing 1,4-benzodioxane sulfonyl moiety have been synthesized using similar compounds (Chhakra et al., 2019). Moreover, its derivatives are used in the investigation of tautomeric behavior, important in pharmaceutical activities (Erturk et al., 2016).

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6S3/c1-23-14-6-5-13(12-15(14)24-2)27(21,22)18-8-7-17(16-4-3-10-25-16)26(19,20)11-9-18/h3-6,10,12,17H,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWGJBJKNNASQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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